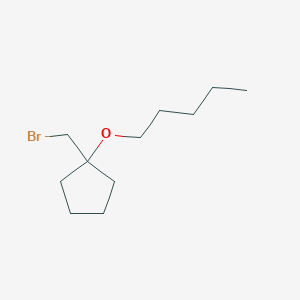![molecular formula C5H3BrN4 B15326121 7-Bromo-1H-[1,2,3]triazolo[4,5-c]pyridine](/img/structure/B15326121.png)
7-Bromo-1H-[1,2,3]triazolo[4,5-c]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Bromo-1H-[1,2,3]triazolo[4,5-c]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines It is characterized by the presence of a bromine atom at the 7th position of the triazolo[4,5-c]pyridine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-1H-[1,2,3]triazolo[4,5-c]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 7-bromo-2-chloropyridine with sodium azide, followed by cyclization to form the triazole ring. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
7-Bromo-1H-[1,2,3]triazolo[4,5-c]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The triazole ring can undergo oxidation or reduction reactions, depending on the reagents used.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic systems.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, amines, and thiols. Reactions are typically carried out in polar solvents like DMF or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products such as 7-amino-1H-[1,2,3]triazolo[4,5-c]pyridine or 7-thio-1H-[1,2,3]triazolo[4,5-c]pyridine can be formed.
Oxidation and Reduction Products:
Scientific Research Applications
7-Bromo-1H-[1,2,3]triazolo[4,5-c]pyridine has been explored for various scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly as inhibitors of specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interaction with biological molecules and its potential effects on cellular processes.
Pesticide Synthesis: The compound can be used as a starting material in the synthesis of pesticides, contributing to agricultural research.
Mechanism of Action
The mechanism of action of 7-Bromo-1H-[1,2,3]triazolo[4,5-c]pyridine depends on its specific application. In medicinal chemistry, it may act by binding to and inhibiting the activity of specific enzymes or receptors. The bromine atom and the triazole ring play crucial roles in its binding affinity and specificity. The molecular targets and pathways involved can vary, but they often include key signaling pathways in cells.
Comparison with Similar Compounds
Similar Compounds
1H-[1,2,3]triazolo[4,5-c]pyridine: Lacks the bromine atom at the 7th position, which can significantly alter its chemical properties and reactivity.
7-Chloro-1H-[1,2,3]triazolo[4,5-c]pyridine:
7-Iodo-1H-[1,2,3]triazolo[4,5-c]pyridine: Contains an iodine atom, which can affect its chemical behavior and interactions.
Uniqueness
7-Bromo-1H-[1,2,3]triazolo[4,5-c]pyridine is unique due to the presence of the bromine atom, which can influence its electronic properties and reactivity. This makes it a valuable compound for specific applications where the bromine atom’s presence is crucial for the desired chemical or biological activity.
Properties
Molecular Formula |
C5H3BrN4 |
|---|---|
Molecular Weight |
199.01 g/mol |
IUPAC Name |
7-bromo-2H-triazolo[4,5-c]pyridine |
InChI |
InChI=1S/C5H3BrN4/c6-3-1-7-2-4-5(3)9-10-8-4/h1-2H,(H,8,9,10) |
InChI Key |
MKHPQZDDCMLWME-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C2=NNN=C2C=N1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



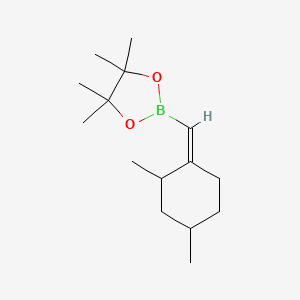
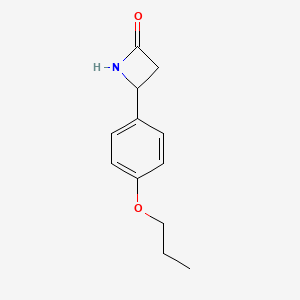

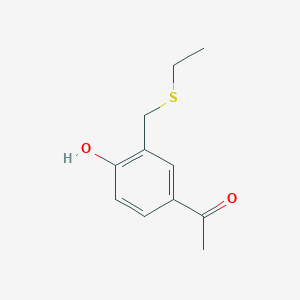
![2-[4-(Difluoromethyl)thiophen-3-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B15326065.png)
![3-(2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.2]octan-4-yl)propanoic acid](/img/structure/B15326067.png)
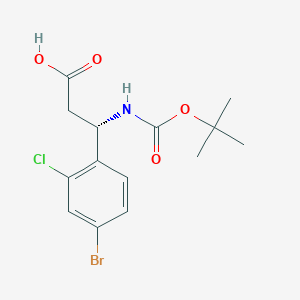
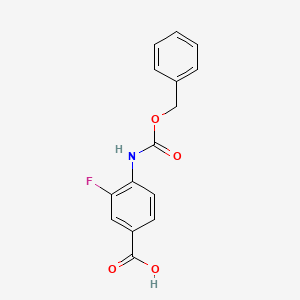

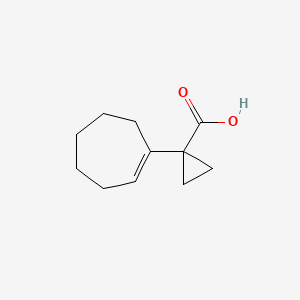

![2-[(1-Carbamoyl-1,2-dimethylpropyl)carbamoyl]-5-(methoxymethyl)pyridine-3-carboxylic acid](/img/structure/B15326110.png)
